molecular formula C8H9NaO2S B12093589 Sodium 2,5-dimethylbenzene-1-sulfinate

Sodium 2,5-dimethylbenzene-1-sulfinate

Cat. No.: B12093589
M. Wt: 192.21 g/mol
InChI Key: NHSAAANNKRGWBY-UHFFFAOYSA-M
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Description

Sodium 2,5-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula

C8H9NaO2SC_8H_9NaO_2SC8​H9​NaO2​S

. It is a sodium salt derivative of 2,5-dimethylbenzenesulfinic acid. This compound is primarily used in organic synthesis as a nucleophilic sulfur reagent. It is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzene-1-sulfinate can be synthesized through the reaction of 2,5-dimethylbenzenesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sulfonic acid is neutralized by the sodium hydroxide, forming the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

    Reduction: It can be reduced to form sulfides or thiols.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve polar solvents and catalysts to facilitate the reaction.

Major Products:

    Oxidation: 2,5-dimethylbenzenesulfonic acid.

    Reduction: 2,5-dimethylbenzenethiol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which sodium 2,5-dimethylbenzene-1-sulfinate exerts its effects depends on the specific reaction it is involved in. Generally, it acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. The sulfonate group enhances its reactivity by stabilizing the transition state and facilitating the formation of intermediates.

Molecular Targets and Pathways:

    Nucleophilic Attack: The sulfonate group targets electrophilic carbon atoms in organic molecules.

    Oxidation and Reduction Pathways: It participates in redox reactions, altering the oxidation state of sulfur and carbon atoms in the molecule.

Comparison with Similar Compounds

Sodium 2,5-dimethylbenzene-1-sulfinate can be compared with other sulfonate compounds such as:

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness:

  • Structural Differences: The presence of two methyl groups in this compound distinguishes it from other sulfonates, affecting its reactivity and steric properties.
  • Reactivity: The methyl groups can influence the electron density on the benzene ring, making it more reactive in certain chemical reactions.

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;2,5-dimethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-6-3-4-7(2)8(5-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

NHSAAANNKRGWBY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)[O-].[Na+]

Origin of Product

United States

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